2-(Propylthio)nicotinamide

Lipophilicity Drug-likeness SAR

Nicotinamide-based scaffold research often suffers from poor cell permeability and limited lipophilicity. 2-(Propylthio)nicotinamide (CAS 175135-26-9) addresses this with a specific propylthio substitution, delivering a versatile building block for drug discovery. • Enhanced lipophilicity (cLogP 1.68 vs. -0.37 for nicotinamide) for cell-permeable probes. • Docking potential against COX enzymes (-7.82 kcal/mol COX-1) for anti-inflammatory lead design. • Consistent ≥97% purity with ambient shipping for reliable synthesis workflows.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 175135-26-9
Cat. No. B071382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylthio)nicotinamide
CAS175135-26-9
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCCCSC1=C(C=CC=N1)C(=O)N
InChIInChI=1S/C9H12N2OS/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3,(H2,10,12)
InChIKeyJIYBJKGFAMWNDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propylthio)nicotinamide: Nicotinamide Thioether for Research


2-(Propylthio)nicotinamide (CAS 175135-26-9), also known as 2-propylsulfanylpyridine-3-carboxamide, is a synthetic organic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . It is a derivative of nicotinamide (niacinamide, vitamin B3), wherein a propylthio group substitutes a hydrogen atom on the pyridine ring . This compound is a solid at 20°C with a melting point of 146-148°C . It is primarily used as a research intermediate and building block in organic synthesis, with typical commercial purity specifications of 97% to 98% .

Synthesis Role Research intermediate and building block
Purity Context Standard purity specifications support synthesis reproducibility

2-(Propylthio)nicotinamide vs. Nicotinamide: Substitution Risks


A straightforward substitution with unmodified nicotinamide or a generic S-alkyl derivative is not scientifically justified for research applications. The specific propylthio substitution on the nicotinamide scaffold introduces distinct electronic and steric properties that dictate its reactivity and biological interactions [1]. For instance, the propylthio group enhances lipophilicity, which can alter membrane permeability and molecular recognition compared to the parent molecule [1]. Furthermore, the presence of the sulfur atom introduces a nucleophilic site and potential for distinct metabolic processing, as seen in related thioamide compounds [2]. Relying on a generic alternative risks a fundamental change in the chemical or biological system under investigation, leading to irreproducible results or a complete loss of the intended function. The quantitative data below underscore the specific, non-interchangeable nature of this compound.

2-(Propylthio)nicotinamide
Nicotinamide
Propylthio substitution substantially increases lipophilicity, altering membrane partitioning and cellular uptake.
2-(Propylthio)nicotinamide
Nicotinamide
Thioether introduces a nucleophilic site, leading to distinct chemical reactivity and metabolic processing.

2-(Propylthio)nicotinamide: Key Differentiation Evidence


Lipophilicity Enhancement Over Nicotinamide

The substitution of a hydrogen with a propylthio group on the nicotinamide ring significantly alters the compound's lipophilicity, a critical factor in membrane permeability and pharmacokinetic behavior. The calculated partition coefficient (cLogP) for 2-(propylthio)nicotinamide is 1.68 . This contrasts sharply with the parent compound, nicotinamide, which has a cLogP of -0.37 [1].

Lipophilicity Enhancement
Cross-study comparable
cLogP 1.68 vs. Nicotinamide −0.37 (>100-fold increase)
Supports cell-permeable probe design
Computational prediction; verify experimentally
Lipophilicity Drug-likeness SAR

Membrane Permeability: TPSA Comparison

A compound's ability to cross biological membranes is inversely correlated with its Topological Polar Surface Area (TPSA). 2-(Propylthio)nicotinamide has a calculated TPSA of 55.98 Ų . In comparison, the parent nicotinamide has a TPSA of 55.98 Ų, which is identical. The unmodified nicotinamide's amide group is the main contributor to its TPSA, and the substitution of a propylthio group does not alter this value. The lower TPSA of 2-(Propylthio)nicotinamide, relative to many other drug-like molecules, suggests it retains favorable membrane permeability characteristics.

Membrane Permeability (TPSA)
Class-level inference
TPSA 55.98 Ų (identical to nicotinamide)
Retains favorable permeability characteristics
Combined with lipophilicity, may improve cellular uptake
Membrane Permeability Drug Design Bioavailability

Structural Confirmation by SC-XRD

The exact three-dimensional conformation of a compound is critical for understanding its interactions with biological targets. While the specific target compound has not been directly crystallized, a closely related derivative, 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide (Compound 3), has been structurally characterized by single-crystal X-ray diffraction (SC-XRD) [1]. The propylthio chain in this derivative adopts an extended conformation, which influences the overall shape of the molecule and its potential for binding. In contrast, the parent nicotinamide molecule is significantly smaller and lacks this defined hydrophobic tail [2].

SC-XRD Structural Confirmation
Class-level inference
Extended propylthio conformation in derivative (SC-XRD)
Supports structure-based drug design
Derivative data; confirm for target compound
Structural Biology Crystallography Molecular Recognition

Purity and Melting Point Consistency

Ensuring reproducibility in chemical synthesis and biological assays requires high-purity starting materials. Commercial sources of 2-(propylthio)nicotinamide (CAS 175135-26-9) consistently report a minimum purity specification of 97-98% and a melting point range of 146-148°C . These specifications provide a clear, verifiable benchmark for quality control upon receipt. While alternative suppliers may exist, the consistent reporting of these specific metrics from established vendors allows a researcher to confirm the identity and quality of the procured material.

Purity & Melting Point
Supporting evidence
97–98% purity, mp 146–148°C
Enables reproducible synthesis and QC
Vendor specification; verify upon receipt
Quality Control Reproducibility Procurement

Molecular Weight Distinction from Protionamide

A common source of confusion is the antitubercular drug protionamide (prothionamide), which is a structural isomer of 2-(propylthio)nicotinamide. The target compound, 2-(propylthio)nicotinamide, has a molecular weight of 196.27 g/mol and its molecular formula is C9H12N2OS . Protionamide, also known as 2-propylthioisonicotinamide, has a molecular weight of 180.27 g/mol and its formula is C9H12N2S [1]. The key difference is the replacement of the carbonyl oxygen (O) in 2-(propylthio)nicotinamide with a sulfur atom (S) in protionamide. This alteration changes the compound's properties and biological activity. Using the wrong isomer in an assay would lead to erroneous conclusions.

MW vs. Protionamide
Head-to-head comparison
196.27 g/mol (C9H12N2OS) vs. Protionamide 180.27 g/mol (C9H12N2S)
Prevents isomer misidentification in procurement
16 Da difference due to O→S substitution
Antitubercular Thioamide Drug Development

2-(Propylthio)nicotinamide: Key Research Applications


Kinase Inhibitor Scaffold Synthesis

As a versatile building block, 2-(propylthio)nicotinamide can be used to synthesize new analogs of sorafenib or similar multikinase inhibitors. Its thioether and nicotinamide moieties provide a unique starting point for creating compounds that target kinases like B-Raf and VEGFR-2, as demonstrated with related derivatives [1]. The specific propylthio substitution introduces a lipophilic element for improved binding affinity, as suggested by docking studies of a similar derivative [2].

Cell-Permeable NAD+ Metabolism Probes

Due to its enhanced lipophilicity (cLogP 1.68 vs. -0.37 for nicotinamide) [1], this compound is an ideal scaffold for developing cell-permeable probes to study the NAD+ salvage pathway. Unlike its more polar parent, nicotinamide, the propylthio derivative is predicted to cross cell membranes more readily, enabling intracellular accumulation for subsequent enzymatic conversion, as observed with thiophenyl derivatives of nicotinamide [2].

Crystallographic Ligand for Drug Design

The defined conformation of the propylthio chain, as revealed by SC-XRD for a closely related derivative [1], makes this compound a valuable ligand for co-crystallization studies with target proteins. Researchers can use 2-(propylthio)nicotinamide or its derivatives to determine high-resolution structures of enzyme-ligand complexes, providing a detailed map of binding interactions to guide rational drug optimization. Its distinct shape compared to planar nicotinamide can map novel hydrophobic pockets.

Anti-inflammatory Agents via COX/LOX Inhibition

A derivative of 2-(propylthio)nicotinamide demonstrated potential in silico binding to cyclooxygenase (COX) enzymes, with docking scores of -7.82 kcal/mol for COX-1 and -7.08 kcal/mol for COX-2 [1]. This suggests the 2-(propylthio)nicotinamide core can be a productive starting point for designing and synthesizing novel anti-inflammatory compounds targeting the arachidonic acid pathway, particularly if researchers aim to explore new chemical space beyond traditional NSAIDs.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Thioether-nicotinamide building block
Kinase target selectivity profiling
Cell-permeable NAD+ metabolism probes
Lipophilicity-enhanced intracellular probe design
NAD salvage pathway conversion assay
Crystallographic ligand for drug design
Defined propylthio conformation for co-crystallization
Ligand-protein complex structural analysis
Arachidonic acid pathway modulation studies
Nicotinamide-thioether core for enzyme inhibition design
COX/LOX pathway inhibition screening

Technical Documentation Hub

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